N,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
N,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the reaction of the pyrimidine core with 3-methylpyrazin-2-ylpiperazine under suitable conditions, such as heating in the presence of a catalyst.
Dimethylation: The final step involves the dimethylation of the amine group using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include:
Optimization of reaction conditions: To maximize yield and minimize by-products.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine or piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Biological Studies: Used as a probe to study biological pathways and molecular interactions.
Industrial Applications: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline
- N,N-dimethyl-5-((2-methyl-6-((5-methylpyrazin-2-yl)carbamoyl)benzofuran-4-yl)oxy)pyrimidine-2-carboxamide
Uniqueness
N,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to its specific structural features, such as the combination of the pyrimidine core with the piperazine and pyrazine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c1-12-15(17-5-4-16-12)22-8-6-21(7-9-22)14-10-13(20(2)3)18-11-19-14/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAORJMBXSIWSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCN(CC2)C3=CC(=NC=N3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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